Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic aromatic core (benzene fused to a pyrimidine ring) with multiple functional groups. The structure includes:
- A 3,4-dihydroquinazoline-4-one scaffold, providing rigidity and hydrogen-bonding capacity.
- A 3,5-dimethoxyphenyl group at position 3, contributing electron-donating effects and modulating solubility.
- A methyl ester at position 7, which may serve as a prodrug moiety or influence bioavailability.
Quinazolines are widely studied for pharmacological activities, including kinase inhibition and antimicrobial effects, though the exact applications of this compound remain uncharacterized in the provided sources.
Properties
IUPAC Name |
methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-28(16-17-8-6-5-7-9-17)26-27-23-12-18(25(31)34-4)10-11-22(23)24(30)29(26)19-13-20(32-2)15-21(14-19)33-3/h5-15H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTYTSRSPWPBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxyaniline with benzyl isocyanate to form an intermediate, which is then cyclized with methyl anthranilate under acidic conditions to yield the desired quinazoline derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups, such as carbonyls, into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Core Heterocycle : The quinazoline scaffold (two nitrogen atoms) offers a larger π-system and greater conformational rigidity compared to 1,3,5-triazines (three nitrogen atoms). This may enhance binding specificity in biological targets .
- Functionalization : Unlike sulfonylurea-containing triazines (e.g., metsulfuron-methyl), the target compound lacks a urea linker, suggesting divergent mechanisms of action .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Rf Value | Polarity Indicators |
|---|---|---|---|
| This compound | Not reported | Not reported | High (due to methoxy groups) |
| Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate | Not reported | 0.62 (hexane/EtOH) | Moderate (chlorophenoxy increases lipophilicity) |
| Compound 4i | 217.5–220 | 0.62 (hexane/EtOH) | High (formyl and methoxy groups) |
Key Observations :
- The target compound’s 3,5-dimethoxyphenyl group likely increases polarity compared to triazine derivatives with chlorophenoxy substituents, though experimental data are lacking.
- Triazine derivatives exhibit moderate-to-high Rf values, suggesting balanced lipophilicity suitable for agrochemical applications .
Biological Activity
Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinazoline class, characterized by a fused benzene and pyrimidine ring. Its structure is shown below:
Key Features:
- Functional Groups: Contains methoxy groups and a carboxylate moiety.
- Molecular Weight: Approximately 420.5 g/mol.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. This compound has been shown to inhibit tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest: Induces G1 phase arrest in cancer cells.
- Apoptosis Induction: Triggers intrinsic apoptosis pathways by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic proteins such as Bcl-2.
Table 1: Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15 | Apoptosis |
| B | HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |
| C | A549 (Lung Cancer) | 12 | Inhibition of Proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in target cells, leading to cell death.
- Signal Transduction Modulation: Alters signaling pathways associated with cell survival and proliferation.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of the compound on human cancer cell lines. The results indicated a significant reduction in cell viability, with a notable increase in apoptotic markers observed through flow cytometry.
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of the compound against clinical isolates of resistant bacteria. The findings suggested that it could serve as a potential lead for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
